2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride
Overview
Description
2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C12H16ClNO4S and its molecular weight is 305.78 g/mol. The purity is usually 95%.
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Biological Activity
2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride, also known by its CAS number 1423024-80-9, is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C12H16ClNO4S
- Molecular Weight : 305.78 g/mol
- Structural Features : The compound features a sulfonyl chloride functional group, which is reactive and can form covalent bonds with nucleophiles, making it useful in various biochemical applications .
The biological activity of sulfonyl chlorides often involves their reactivity with amines and alcohols, leading to the formation of sulfonamides and other derivatives. This reactivity can be harnessed to modify biomolecules or inhibit specific enzymatic pathways.
- Enzyme Inhibition : Sulfonyl chlorides can act as inhibitors of serine proteases by covalently modifying the active site serine residue. This modification can lead to a decrease in enzyme activity, which is crucial for therapeutic applications targeting protease-related diseases.
- Antimicrobial Activity : Some studies indicate that compounds containing sulfonyl chloride groups exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
In Vitro Studies
Research has demonstrated that this compound shows promising results in inhibiting specific bacterial strains.
- Case Study 1 : In a study examining the compound's effect on Escherichia coli, it was found to significantly reduce bacterial growth at concentrations above 50 μM. The mechanism was attributed to the inhibition of the Type III secretion system (T3SS), a critical virulence factor in many pathogenic bacteria .
Cytotoxicity Assays
Another aspect of biological activity is the assessment of cytotoxicity against mammalian cell lines.
- Case Study 2 : The compound was tested on human lung carcinoma cells (A549). Results indicated an IC50 value of approximately 30 μM, suggesting moderate cytotoxic effects. The observed cytotoxicity was linked to the induction of apoptosis as evidenced by increased caspase activity in treated cells .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C12H16ClNO4S |
Molecular Weight | 305.78 g/mol |
CAS Number | 1423024-80-9 |
IC50 (A549 Cells) | ~30 μM |
Minimum Inhibitory Concentration (E. coli) | >50 μM |
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-4-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)11(15)14-9-7-8(18-4)5-6-10(9)19(13,16)17/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPANMRQWSLLKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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